molecular formula C10H12BrN5O4 B13741625 8-Bromo-3-pentofuranosyl-3h-purin-6-amine CAS No. 36258-95-4

8-Bromo-3-pentofuranosyl-3h-purin-6-amine

Cat. No.: B13741625
CAS No.: 36258-95-4
M. Wt: 346.14 g/mol
InChI Key: YKTMCSRFIUOPIN-UHFFFAOYSA-N
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Description

3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl-: is a synthetic compound with a complex structure that includes a purine base and a ribofuranosyl sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- typically involves multiple steps, starting with the preparation of the purine base and subsequent bromination. The ribofuranosyl moiety is then introduced through glycosylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its interactions with nucleic acids and proteins. It serves as a model compound for understanding the behavior of purine analogs in biological systems .

Medicine: In medicine, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is investigated for its potential therapeutic applications. It has shown promise in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis and function .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules .

Mechanism of Action

The mechanism of action of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

  • 3H-Purin-6-amine,8-chloro-3-b-D-ribofuranosyl-
  • 3H-Purin-6-amine,8-iodo-3-b-D-ribofuranosyl-
  • 3H-Purin-6-amine,8-fluoro-3-b-D-ribofuranosyl-

Comparison: Compared to these similar compounds, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be selectively substituted, providing a versatile platform for the synthesis of a wide range of derivatives .

Properties

CAS No.

36258-95-4

Molecular Formula

C10H12BrN5O4

Molecular Weight

346.14 g/mol

IUPAC Name

2-(8-bromo-6-imino-7H-purin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12BrN5O4/c11-10-14-4-7(12)13-2-16(8(4)15-10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,12,17-19H,1H2,(H,14,15)

InChI Key

YKTMCSRFIUOPIN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=N)C2=C(N1C3C(C(C(O3)CO)O)O)N=C(N2)Br

Origin of Product

United States

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